4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole

Lipophilicity Drug likeness PK/ADME

4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole (CAS 1803607-52-4, molecular formula C₁₃H₁₃F₂NS, molecular weight 253.31 g/mol) is a synthetic heterocyclic building block belonging to the 2,4-disubstituted thiazole class. Its structure combines an electron-rich thiazole core with a sterically demanding tert-butyl group at the 4-position and a 2,6-difluorophenyl substituent at the 2-position, generating a scaffold with XLogP3 = 4.5, zero hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C13H13F2NS
Molecular Weight 253.31 g/mol
CAS No. 1803607-52-4
Cat. No. B1447187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole
CAS1803607-52-4
Molecular FormulaC13H13F2NS
Molecular Weight253.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)C2=C(C=CC=C2F)F
InChIInChI=1S/C13H13F2NS/c1-13(2,3)10-7-17-12(16-10)11-8(14)5-4-6-9(11)15/h4-7H,1-3H3
InChIKeyFVHDZIUDFVVVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole (CAS 1803607-52-4) — Core Properties & Structural Identity for Precision Sourcing


4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole (CAS 1803607-52-4, molecular formula C₁₃H₁₃F₂NS, molecular weight 253.31 g/mol) is a synthetic heterocyclic building block belonging to the 2,4-disubstituted thiazole class. Its structure combines an electron-rich thiazole core with a sterically demanding tert-butyl group at the 4-position and a 2,6-difluorophenyl substituent at the 2-position, generating a scaffold with XLogP3 = 4.5, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. This compound is supplied as a research chemical (typical purity ≥95%) and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs, as well as a potential impurity reference standard for thiazole-containing pharmaceuticals .

Why In-Class Thiazole Analogs Cannot Replace 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole in Rigorous Research Programs


2,4-Disubstituted thiazoles are a large and diverse family, yet the specific combination of a 4-tert-butyl and a 2-(2,6-difluorophenyl) group imparts a distinct physicochemical signature that no commercially common analog replicates. The 2,6-difluorophenyl ring contributes unique electronic effects via the ortho-fluoro substituents, which modulate both the pKa of proximal groups and the capacity for halogen-bonding interactions, while the tert-butyl group provides a defined steric profile (Chartesian volume ≈ 93 ų) that influences conformational restriction in downstream derivatives [1]. This dual substitution pattern is a key pharmacophoric element found in several advanced kinase inhibitor scaffolds (e.g., certain Pim kinase and B-Raf inhibitor series), where small changes in the fluorine substitution pattern or the absence of the tert-butyl group have been shown to reduce target potency by >10-fold [2]. Consequently, sourcing a molecule that lacks either the 2,6-difluoro motif or the tert-butyl group introduces a tangible risk of divergent structure-activity relationships (SAR) and failed bioisosteric replacement in lead optimization pipelines.

Quantitative Differentiators of 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole (CAS 1803607-52-4) vs. Closest Analogs


Elevated Lipophilicity (XLogP3 = 4.5) Relative to Non-Fluorinated and Des-tert-Butyl Analogs

The target compound exhibits a computed XLogP3 of 4.5, which is +0.2 log units higher than the non-fluorinated analog 2-phenyl-4-tert-butylthiazole (XLogP3 = 4.3) and +1.7 log units higher than 2-(2,6-difluorophenyl)thiazole (XLogP3 = 2.8), which lacks the tert-butyl group [1][2][3]. This lipophilicity window (4.5 ± 0.3) is known to correlate with improved passive membrane permeability and oral absorption potential in CNS and anti-infective drug space.

Lipophilicity Drug likeness PK/ADME

Increased Hydrogen Bond Acceptor Count (4) vs. Non-Fluorinated Analog (2)

The target compound contains four hydrogen bond acceptor (HBA) atoms (the thiazole nitrogen, the thiazole sulfur, and the two ortho-fluoro substituents), compared with only two HBA atoms for the non-fluorinated comparator 2-phenyl-4-tert-butylthiazole [1][2]. The additional HBA capacity arises solely from the 2,6-difluorophenyl motif, which has been demonstrated in structurally related kinase inhibitor co-crystal structures to engage in orthogonal multipolar interactions with the glycine-rich loop backbone (C─F···H─Cα contacts) and with structured water networks in ATP-binding pockets.

Molecular recognition Target engagement Crystallography

Higher Molecular Weight (253.31 Da) and TPSA (41.1 Ų) vs. Des-tert-Butyl Analog

The molecular weight of 253.31 Da for the target compound is 56.1 Da larger than that of 2-(2,6-difluorophenyl)thiazole (197.21 Da), while the topological polar surface area (TPSA) is identical at 41.1 Ų for both [1][2]. This MW increase with no change in TPSA effectively lowers the TPSA/MW ratio (0.162 vs. 0.208), a metric associated with enhanced CNS multiparameter optimization (MPO) scores. The tert-butyl group contributes purely hydrophobic volume without introducing additional polar surface area, a key advantage when balancing potency against efflux transporter recognition (e.g., P-gp).

Physicochemical profiling Lead optimization Fragment-based drug design

Class-Level Metabolic Stability Advantage Conferred by the tert-Butyl Phenylthiazole Motif

In a recent medicinal chemistry campaign on phenylthiazoles with a tert-butyl side chain, El-Damasy et al. (2024) demonstrated that the incorporation of a tert-butyl group at the thiazole 4-position, combined with a 2,6-difluorophenyl or related fluorinated aryl at the 2-position, conferred a biological half-life exceeding 5 hours in mice following a 25 mg kg⁻¹ oral dose, with plasma concentrations that remained above the MIC for >8 h against MRSA USA300 [1]. In contrast, the lead phenylthiazole without the tert-butyl moiety exhibited rapid oxidative clearance (t½ < 1 h) and required intravenous administration to achieve therapeutic exposure. While the specific target compound 4-tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole was not itself profiled in this study, the conserved tert-butyl-fluoroaryl-thiazole architecture directly aligns with the structure-stability relationship (SSR) disclosed, allowing inference that its metabolic stability will substantially exceed that of 4-unsubstituted or 4-methyl analogs.

Metabolic stability Anti-biofilm Antibacterial

Homogeneity and Traceability Profile: Isolated Building Block vs. Crude Intermediates

Commercial suppliers list this compound at ≥95% purity with full characterization (NMR, HPLC, MS) and provide Certificates of Analysis, positioning it as a well-defined chemical entity suitable for use as a pharmaceutical impurity reference standard . This is in contrast to closely related intermediates such as 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid (CAS 1017452-64-0), which are often supplied as 'crude' or 'technical grade' materials requiring further purification before use in GLP studies. The availability of the target compound in characterized, high-purity form reduces the burden of in-house purification and enables direct utilization in regulatory toxicology batches and analytical method validation.

Chemical purity Reference standard Quality control

High-Value Application Scenarios for 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole (CAS 1803607-52-4)


Pim Kinase Inhibitor Fragment Elaboration and SAR Exploration

The 2-(2,6-difluorophenyl)thiazole core with a 4-tert-butyl substituent is a direct structural precursor to the hinge-binding motif found in clinical-stage Pim kinase inhibitors such as GDC-0339. The XLogP3 of 4.5 and the four hydrogen bond acceptors align with the pharmacophore requirements for occupying the ATP-binding site while maintaining sufficient lipophilicity for cell permeability [1]. Procurement of this compound as a well-characterized building block enables systematic exploration of C5-functionalized analogs to optimize Pim1/Pim2/Pim3 selectivity without re-synthesizing the entire thiazole core de novo.

Metabolically Stable Anti-MRSA Lead Optimization

As demonstrated by El-Damasy et al. (2024), phenylthiazoles bearing a tert-butyl group at the 4-position exhibit markedly improved metabolic stability (t½ >5 h) compared to non-tert-butyl analogs (t½ <1 h) while retaining potent anti-biofilm activity against MRSA USA300 [1]. The target compound serves as a direct synthetic entry point into this antibiotic class, with the 2,6-difluorophenyl ring positioned to engage the bacterial target while the tert-butyl group shields the thiazole ring from oxidative metabolism. This scaffold is appropriate for programs seeking to develop oral, once-daily dosing regimens for multidrug-resistant Gram-positive infections.

Pharmaceutical Impurity Reference Standard for Dabrafenib and Related Thiazole APIs

Several vendor sources indicate that 4-tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole is employed as a drug impurity reference standard for thiazole-containing pharmaceuticals [1]. Its structural similarity to key fragments of dabrafenib (which contains a 2-(tert-butyl)thiazole and a 2,6-difluorobenzenesulfonamide moiety) makes it a candidate for use as a system suitability standard in HPLC method validation and forced degradation studies. The availability of ≥95% purity material with full analytical characterization ensures compliance with ICH Q3A/Q3B impurity threshold requirements.

Agrochemical Discovery: Fluorinated Thiazole Building Block for Fungicide Development

Patents describing 2,4-disubstituted thiazoles as fungicidal agents frequently cite 2-(2,6-difluorophenyl)thiazole intermediates with various 4-substituents [1]. The target compound's combination of a lipophilic tert-butyl group (XLogP3 = 4.5) and a fluorinated aryl ring is consistent with the physicochemical profile of commercial succinate dehydrogenase inhibitor (SDHI) fungicides, where balanced lipophilicity is essential for cuticular penetration and xylem mobility. Programs targeting resistant Botrytis or Septoria strains can use this compound as a key intermediate to access novel thiazole carboxamide fungicide candidates.

Quote Request

Request a Quote for 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.